molecular formula C19H20F3N7O B214883 3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]morpholine

3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]morpholine

カタログ番号 B214883
分子量: 419.4 g/mol
InChIキー: ABCKBUWIUXWQCV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of morpholine derivatives and has been found to exhibit promising pharmacological properties, including anti-inflammatory, analgesic, and antitumor effects.

作用機序

The mechanism of action of 3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]morpholine is not fully understood. However, it has been proposed that the compound exerts its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and proliferation. Specifically, it has been found to inhibit the activity of the protein kinase B (AKT) and mammalian target of rapamycin (mTOR) pathways, which are known to play a critical role in cancer cell survival.
Biochemical and Physiological Effects
In addition to its antitumor effects, 3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]morpholine has been found to exhibit other biochemical and physiological effects. Studies have shown that it possesses potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory conditions such as rheumatoid arthritis. Additionally, it has been found to exhibit neuroprotective effects, suggesting that it may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

実験室実験の利点と制限

One of the main advantages of using 3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]morpholine in lab experiments is its potent pharmacological activity. This makes it a valuable tool for investigating the mechanisms of action of various enzymes and signaling pathways. Additionally, its ability to enhance the efficacy of chemotherapeutic agents makes it a promising candidate for combination therapy.
However, there are also some limitations associated with the use of this compound in lab experiments. One of the main limitations is its relatively low solubility in water, which can make it difficult to administer in animal models. Additionally, its potential toxicity and side effects need to be carefully evaluated before it can be used in clinical trials.

将来の方向性

There are several future directions for research on 3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]morpholine. One area of research is to investigate its potential applications in combination therapy with other chemotherapeutic agents. Additionally, further studies are needed to elucidate the exact mechanisms of action of the compound and to identify potential targets for drug development. Finally, more research is needed to evaluate the safety and efficacy of the compound in clinical trials, with the ultimate goal of developing it into a viable therapeutic agent for the treatment of cancer and other diseases.

合成法

The synthesis of 3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]morpholine involves several steps. The first step involves the reaction of 4-methylbenzenesulfonyl chloride with 5-amino-4-(trifluoromethyl)pyrimidine to yield 5-(4-methylphenyl)-4-(trifluoromethyl)pyrimidin-2-amine. This intermediate is then reacted with sodium azide and copper sulfate to form 5-(4-methylphenyl)-4-(trifluoromethyl)-1H-tetrazole. Finally, the tetrazole intermediate is reacted with 3,5-dimethylmorpholine in the presence of a base to yield the final product.

科学的研究の応用

3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]morpholine has been extensively studied for its potential therapeutic applications. One of the most significant areas of research has been in the field of oncology. Studies have shown that this compound exhibits potent antitumor effects by inhibiting the growth and proliferation of cancer cells. Additionally, it has been found to enhance the efficacy of chemotherapeutic agents, making it a promising candidate for combination therapy.

特性

製品名

3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]morpholine

分子式

C19H20F3N7O

分子量

419.4 g/mol

IUPAC名

3,5-dimethyl-4-[5-[1-(4-methylphenyl)tetrazol-5-yl]-4-(trifluoromethyl)pyrimidin-2-yl]morpholine

InChI

InChI=1S/C19H20F3N7O/c1-11-4-6-14(7-5-11)29-17(25-26-27-29)15-8-23-18(24-16(15)19(20,21)22)28-12(2)9-30-10-13(28)3/h4-8,12-13H,9-10H2,1-3H3

InChIキー

ABCKBUWIUXWQCV-UHFFFAOYSA-N

SMILES

CC1COCC(N1C2=NC=C(C(=N2)C(F)(F)F)C3=NN=NN3C4=CC=C(C=C4)C)C

正規SMILES

CC1COCC(N1C2=NC=C(C(=N2)C(F)(F)F)C3=NN=NN3C4=CC=C(C=C4)C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。